2-(1H-1,3-benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR).
Chemical Structure
The compound is characterized by a complex structure featuring a benzodiazole moiety linked to a quinoline derivative through a piperidine ring. This structural diversity is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazole and quinoline exhibit significant anticancer properties. For instance, a study assessing similar compounds demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The compound's IC50 values were found to be comparable to established anticancer agents such as Paclitaxel, indicating promising efficacy.
Cell Line | IC50 (µM) | Standard (Paclitaxel) IC50 (µM) |
---|---|---|
A549 | 1.539 | 0.3 |
K562 | 1.732 | 0.3 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its use as an anticancer therapeutic agent .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Molecular docking studies have shown that it interacts with the epidermal growth factor receptor (EGFR), a critical target in many cancers. The docking results indicated a favorable binding affinity, suggesting that the compound could act as an EGFR inhibitor.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. Modifications at various positions on the benzodiazole and quinoline rings have been systematically studied to optimize potency and selectivity:
- Benzodiazole moiety : Substituents at the 1-position influence electron density and steric hindrance, affecting binding affinity.
- Quinoline ring : The presence of electron-withdrawing groups enhances interaction with target proteins.
Case Studies
Several case studies have reported on the synthesis and evaluation of similar compounds. For example:
- Synthesis of Quinoline Derivatives : A study synthesized several quinoline derivatives and evaluated their anticancer activity using MTT assays. Compounds with similar structural features to our target compound showed significant cytotoxicity against multiple cancer cell lines .
- In Vivo Studies : Animal model studies have indicated that compounds with similar structures can reduce tumor growth significantly when administered at specific dosages, supporting their potential as therapeutic agents .
特性
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22(15-27-16-25-19-7-1-2-8-20(19)27)26-13-10-18(11-14-26)29-21-9-3-5-17-6-4-12-24-23(17)21/h1-9,12,16,18H,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHALWTXGNUCVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。